rac-cis-Ambroxol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-cis-Ambroxol-d5 is a deuterated form of rac-cis-Ambroxol, a compound widely used in biochemical research. The molecular formula of this compound is C13H13D5Br2N2O, and it has a molecular weight of 383.13 . This compound is primarily used for research purposes, particularly in the field of proteomics .
Chemical Reactions Analysis
rac-cis-Ambroxol-d5 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
rac-cis-Ambroxol-d5 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of ambroxol and its derivatives.
Biology: Employed in proteomics research to investigate protein interactions and functions.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of ambroxol in the body.
Industry: Applied in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of rac-cis-Ambroxol-d5 is similar to that of ambroxol. Ambroxol stimulates the synthesis and release of surfactant by type II pneumocytes, which reduces the adhesion of mucus to the bronchial wall and improves its transport . It also has anti-inflammatory, antioxidant, antibacterial, and antiviral properties . The molecular targets and pathways involved include the inhibition of NO-dependent activation of soluble guanylate cyclase, which suppresses excessive mucus secretion .
Comparison with Similar Compounds
rac-cis-Ambroxol-d5 is unique due to the presence of deuterium atoms, which can provide insights into the metabolic pathways and interactions of ambroxol. Similar compounds include:
Ambroxol: The non-deuterated form of this compound.
Bromhexine: A precursor to ambroxol with similar mucolytic properties.
Deuterated analogs of other mucolytics: Compounds like deuterated N-acetylcysteine, which are used to study the pharmacokinetics and dynamics of mucolytic agents.
These comparisons highlight the uniqueness of this compound in research applications.
Properties
IUPAC Name |
4-[(2-amino-3,5-dibromophenyl)methylamino]-1,2,2,6,6-pentadeuteriocyclohexan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Br2N2O/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10/h5-6,10-11,17-18H,1-4,7,16H2/i3D2,4D2,11D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDGDEWWOUBZPM-SCGGTJNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(CC(C1([2H])O)([2H])[2H])NCC2=C(C(=CC(=C2)Br)Br)N)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Br2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.